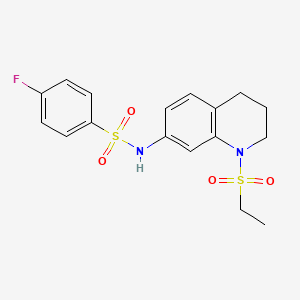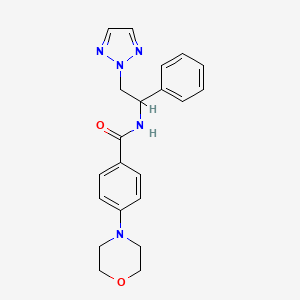![molecular formula C24H26BCl3N2O2 B2364002 1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone CAS No. 2068818-75-5](/img/structure/B2364002.png)
1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexylamino and trichloromethyl groups suggests that the compound could exhibit interesting structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of various functional groups in the molecule suggests that it could participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
Organoboron Compound Crystal Structures : Organoboron compounds, including those with complex structures similar to the compound , have been extensively studied for their crystal structures. These studies often involve detailed analysis of bond lengths, molecular geometry, and crystalline properties (Kliegel et al., 1984).
Reactivity and Formation Mechanisms : Research on organoboron compounds also focuses on their synthesis and reaction mechanisms. For instance, the preparation of certain organoboron compounds and their reactions with different acids have been described, highlighting the diverse reactivity of these compounds (Kliegel et al., 1992).
Boron Chelate Formation : The formation of boron chelates with various ligands is another area of interest. These studies provide insights into the binding properties and coordination chemistry of boron atoms in complex molecules (Kliegel et al., 1996).
Molecular Interactions and Stability : Investigations into the molecular interactions and stability of organoboron compounds, especially in different environmental conditions, are crucial for understanding their potential applications (Kliegel et al., 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-(cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BCl3N2O2/c1-17(31)21-22(24(26,27)28)30-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)32-23(21)29-20-15-9-4-10-16-20/h2-3,5-8,11-14,20,29-30H,4,9-10,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUPBOKHLVUFLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]=C(C(=C(O1)NC2CCCCC2)C(=O)C)C(Cl)(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BCl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146074265 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

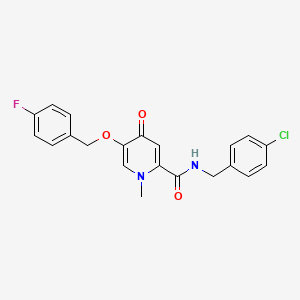
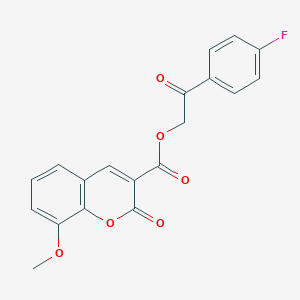
![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)
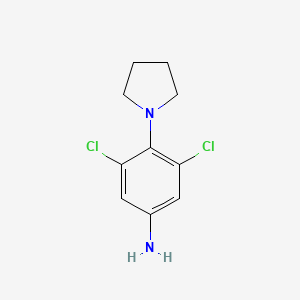
![1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2363931.png)
![methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2363933.png)
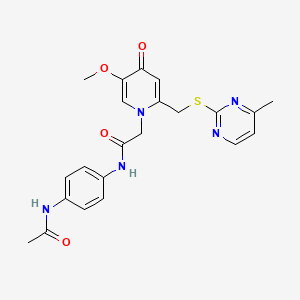
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)
![N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
